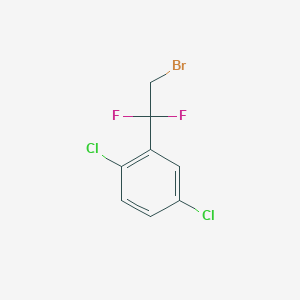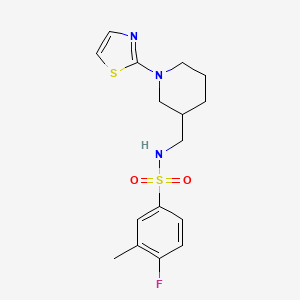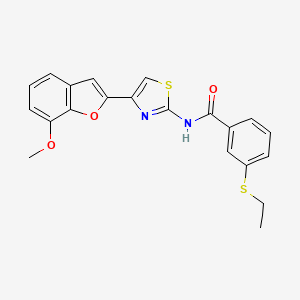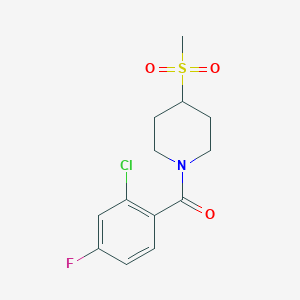
(2-Cloro-4-fluorofenil)(4-(metilsulfonil)piperidin-1-il)metanona
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of (5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)(2-fluorophenyl)methanone, a key intermediate in the preparation of zolazepam, was achieved via chlorination of (5-hydroxy-1,3-dimethyl-1H-pyrazol-4-yl)(2-fluorophenyl)methanone, which was prepared by acylation of 1,3-dimethyl-5-pyrazolone .Mecanismo De Acción
The mechanism of action of (2-Chloro-4-fluorophenyl)(4-(methylsulfonyl)piperidin-1-yl)methanone involves the inhibition of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. By inhibiting acetylcholinesterase, (2-Chloro-4-fluorophenyl)(4-(methylsulfonyl)piperidin-1-yl)methanone increases the levels of acetylcholine in the brain, which enhances cognitive function and memory.
Biochemical and Physiological Effects
(2-Chloro-4-fluorophenyl)(4-(methylsulfonyl)piperidin-1-yl)methanone has been shown to exhibit antioxidant and anti-inflammatory effects, which are attributed to its ability to reduce the production of reactive oxygen species and pro-inflammatory cytokines. (2-Chloro-4-fluorophenyl)(4-(methylsulfonyl)piperidin-1-yl)methanone has also been shown to improve mitochondrial function, which is crucial for maintaining cellular energy production and preventing cell death.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(2-Chloro-4-fluorophenyl)(4-(methylsulfonyl)piperidin-1-yl)methanone has several advantages for lab experiments, including its high potency and selectivity for acetylcholinesterase inhibition. However, (2-Chloro-4-fluorophenyl)(4-(methylsulfonyl)piperidin-1-yl)methanone also has limitations, such as its poor solubility in water and its potential toxicity at high concentrations.
Direcciones Futuras
There are several future directions for the research and development of (2-Chloro-4-fluorophenyl)(4-(methylsulfonyl)piperidin-1-yl)methanone. One potential area of research is the optimization of (2-Chloro-4-fluorophenyl)(4-(methylsulfonyl)piperidin-1-yl)methanone's pharmacokinetic properties, such as its solubility and bioavailability, to enhance its therapeutic potential. Another area of research is the investigation of (2-Chloro-4-fluorophenyl)(4-(methylsulfonyl)piperidin-1-yl)methanone's effects on other neurological disorders, such as multiple sclerosis and Huntington's disease. Additionally, the development of (2-Chloro-4-fluorophenyl)(4-(methylsulfonyl)piperidin-1-yl)methanone analogs with improved potency and selectivity for acetylcholinesterase inhibition could lead to the discovery of new therapeutic agents for neurological disorders.
In conclusion, (2-Chloro-4-fluorophenyl)(4-(methylsulfonyl)piperidin-1-yl)methanone is a promising compound that has shown potential therapeutic applications for neurological disorders. Its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied. Further research is needed to optimize its pharmacokinetic properties and investigate its effects on other neurological disorders.
Métodos De Síntesis
The synthesis of (2-Chloro-4-fluorophenyl)(4-(methylsulfonyl)piperidin-1-yl)methanone involves the reaction of 2-chloro-4-fluoroacetophenone with methylsulfonyl piperidine in the presence of a base such as potassium carbonate. The reaction proceeds through the formation of an enamine intermediate, which undergoes nucleophilic addition to the ketone, resulting in the formation of (2-Chloro-4-fluorophenyl)(4-(methylsulfonyl)piperidin-1-yl)methanone.
Aplicaciones Científicas De Investigación
Actividad antiviral
Los derivados del indol, incluido nuestro compuesto de interés, han demostrado ser prometedores como agentes antivirales. Por ejemplo:
- 6-Amino-4-isobutoxi-1 H -indol-2-carboxilato de metilo demostró actividad inhibitoria contra el virus de la influenza A con una IC50 de 7,53 μmol/L .
Potencial anti-VIH
Los investigadores han explorado los derivados del indol como posibles agentes anti-VIH. Por ejemplo, (6 R )-6-[ N -(2-cloro-4-fluorofenil)sulfamoil]ciclohex-1-eno-1-carboxilato de etilo (TAK-242) se ha investigado in vitro por sus efectos como inhibidor de la producción de citoquinas .
Producción enzimática de fluorocatecoles
2-Cloro-4-fluorofenol, un precursor de nuestro compuesto, se ha utilizado en la producción enzimática de fluorocatecoles .
Aplicaciones biológicas y clínicas
Los derivados del indol, debido a sus diversas actividades biológicas, tienen un inmenso potencial para nuevas posibilidades terapéuticas. Los investigadores continúan explorando sus aplicaciones en áreas como:
Desarrollo de farmacóforos
El andamiaje del indol, presente en muchas moléculas de fármacos sintéticos, proporciona información valiosa para el diseño de fármacos. Su capacidad para unirse con alta afinidad a múltiples receptores lo convierte en un compuesto heterocíclico esencial para el desarrollo de nuevos derivados .
Compuestos naturales y metabolismo del triptófano
El indol es un núcleo principal en varios compuestos naturales, incluyendo el triptófano y el ácido indol-3-acético (una hormona vegetal). Comprender su papel en el metabolismo y las vías de señalización es crucial para futuras investigaciones .
Propiedades
IUPAC Name |
(2-chloro-4-fluorophenyl)-(4-methylsulfonylpiperidin-1-yl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClFNO3S/c1-20(18,19)10-4-6-16(7-5-10)13(17)11-3-2-9(15)8-12(11)14/h2-3,8,10H,4-7H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OISLMAISGUDMBL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1CCN(CC1)C(=O)C2=C(C=C(C=C2)F)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClFNO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.78 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-N-(3-methoxyphenethyl)acetamide](/img/structure/B2396449.png)

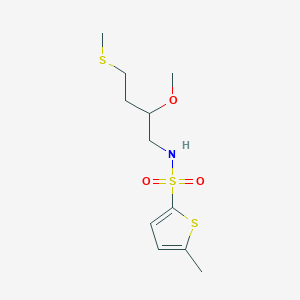
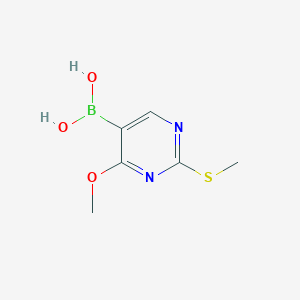

![2-[(5-Aminopyridin-2-yl)oxy]benzamide](/img/structure/B2396458.png)
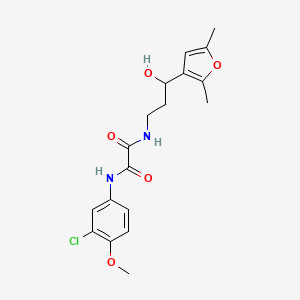

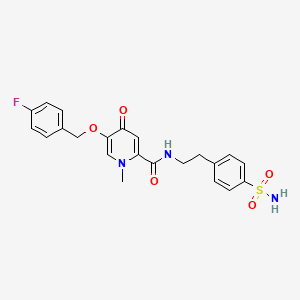
![2-[3-(Pyridin-2-yl)-1,2,4-oxadiazol-5-yl]aniline](/img/structure/B2396463.png)
